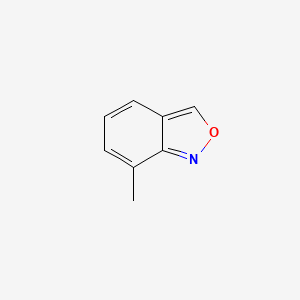
2-Iodopyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-4-pyrimidinecarbonitrile is a heterocyclic organic compound with the molecular formula C5H2IN3. It is characterized by the presence of an iodine atom and a nitrile group attached to a pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-pyrimidinecarbonitrile typically involves the iodination of 4-pyrimidinecarbonitrile. One common method is the reaction of 4-pyrimidinecarbonitrile with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .
Industrial Production Methods
Industrial production methods for 2-Iodo-4-pyrimidinecarbonitrile may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agent and reaction conditions can be optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-4-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidinecarbonitriles can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
2-Iodo-4-pyrimidinecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Iodo-4-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The iodine atom and nitrile group can participate in various binding interactions with enzymes and receptors, influencing biological pathways and processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyridinecarbonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Pyrimidinecarbonitrile: Lacks the iodine atom, making it less reactive in certain chemical reactions.
Uniqueness
2-Iodo-4-pyrimidinecarbonitrile is unique due to the presence of both an iodine atom and a nitrile group on the pyrimidine ring, which enhances its reactivity and potential for diverse chemical transformations .
Propriétés
Formule moléculaire |
C5H2IN3 |
|---|---|
Poids moléculaire |
230.99 g/mol |
Nom IUPAC |
2-iodopyrimidine-4-carbonitrile |
InChI |
InChI=1S/C5H2IN3/c6-5-8-2-1-4(3-7)9-5/h1-2H |
Clé InChI |
KHQXHUYAAGNSDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1C#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine](/img/structure/B13980284.png)




